molecular formula C12H9ClN2O4 B11846946 Ethyl 2-chloro-6-nitroquinoline-3-carboxylate CAS No. 91538-58-8

Ethyl 2-chloro-6-nitroquinoline-3-carboxylate

Cat. No.: B11846946
CAS No.: 91538-58-8
M. Wt: 280.66 g/mol
InChI Key: MKIBQVFEVREZLH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-6-nitroquinoline-3-carboxylate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl nitroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents such as dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of ethyl 2-amino-6-nitroquinoline-3-carboxylate.

    Oxidation: Formation of quinoline N-oxides

Scientific Research Applications

Ethyl 2-chloro-6-nitroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
  • 2-Oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates
  • 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 2-chloro-6-nitroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and nitro group on the quinoline ring makes it a versatile intermediate for further chemical modifications and enhances its potential as a pharmacologically active compound .

Properties

CAS No.

91538-58-8

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

ethyl 2-chloro-6-nitroquinoline-3-carboxylate

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7-5-8(15(17)18)3-4-10(7)14-11(9)13/h3-6H,2H2,1H3

InChI Key

MKIBQVFEVREZLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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